Trimethylolpropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water at 20 °C: miscible

Synonyms

Canonical SMILES

Polymer Synthesis and Modification

- Polyesters and Polyurethanes: TMP acts as a core molecule for synthesizing polyesters and polyurethanes with improved mechanical properties, thermal stability, and flame retardancy. These polymers are used in various applications, including coatings, adhesives, elastomers, and rigid foams []. Research explores using TMP in bio-based polymers derived from renewable resources for sustainable alternatives [].

- Crosslinking Agent: TMP's multiple hydroxyl groups enable it to act as a crosslinking agent in various polymers. This process enhances the material's strength, chemical resistance, and thermal stability, making it suitable for applications like high-performance composites and coatings [].

Flame Retardants

The presence of hydroxyl groups in TMP contributes to its flame retardant properties. Research investigates incorporating TMP into various materials, such as epoxy resins and polyurethanes, to improve their flame retardancy without compromising mechanical performance [].

Lubricant Additives

TMP esters derived from natural oils like oleic acid show promising potential as biolubricants. These esters possess desirable properties like good viscosity index, low pour point, high flash point, and biodegradability, making them attractive alternatives to conventional petroleum-based lubricants [].

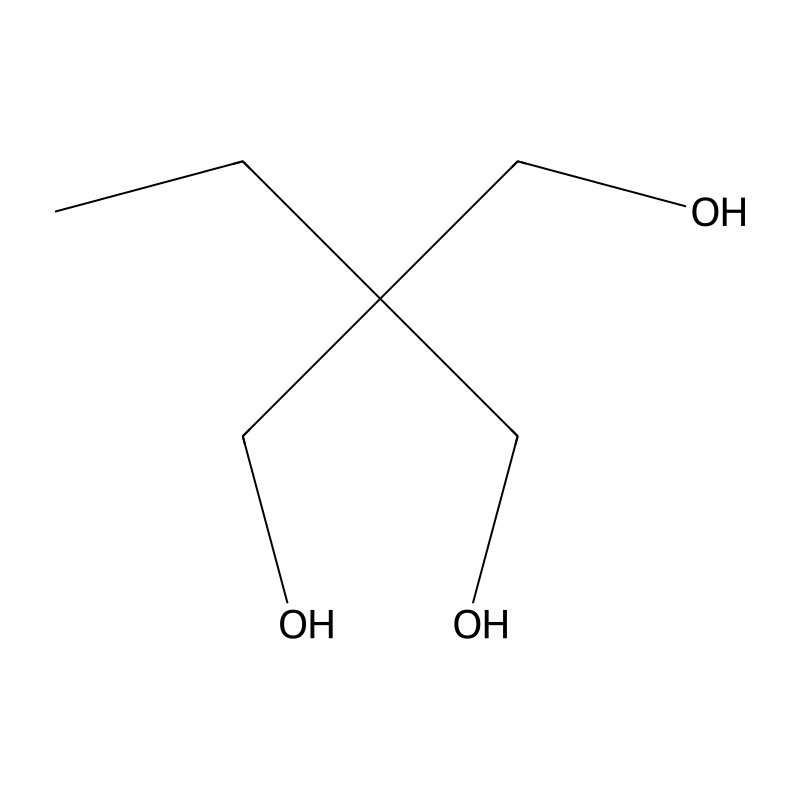

Trimethylolpropane is an organic compound with the molecular formula C₆H₁₄O₃ and a molecular weight of 134.17 g/mol. It is classified as a triol, possessing three hydroxyl groups (-OH) that contribute to its reactivity and solubility properties. Trimethylolpropane is typically a colorless, hygroscopic liquid or crystalline solid, soluble in water and alcohol, but insoluble in non-polar solvents like benzene and carbon tetrachloride . The compound is known for its mild odor and is produced primarily through the reaction of formaldehyde with butyraldehyde .

The synthesis of trimethylolpropane involves two main steps:

- Aldol Addition: Butyraldehyde reacts with formaldehyde under basic conditions to form an intermediate, 2,2-bis(hydroxymethyl)butanal.

- Cannizzaro Reaction: The intermediate then undergoes a Cannizzaro reaction with additional formaldehyde and sodium hydroxide to yield trimethylolpropane.

The synthesis of trimethylolpropane can be summarized as follows:

- Base-Catalyzed Aldol Addition: Butyraldehyde and formaldehyde react in the presence of sodium hydroxide at temperatures ranging from 20°C to 120°C.

- Cannizzaro Reaction: The aldol product undergoes further reaction with formaldehyde and sodium hydroxide, typically conducted in a single reactor system, allowing for efficient processing.

The compound can be purified through crystallization from solvents such as acetone or ether .

Uniqueness of Trimethylolpropane:

- Trimethylolpropane's three hydroxyl groups allow for unique polymerization capabilities that enhance the properties of resins compared to glycerol.

- It provides better water resistance than glycerol when used in alkyd resins.

- Its symmetrical structure contributes to its high reactivity in cross-linking applications within polymer chemistry .

Aldol Condensation and Cannizzaro Reaction

The industrial production of trimethylolpropane fundamentally relies on a sophisticated two-stage chemical process that combines aldol condensation followed by a Cannizzaro reaction mechanism. The initial stage involves the base-catalyzed aldol addition of butyraldehyde with formaldehyde to form the intermediate compound 2,2-bis(hydroxymethyl)butanal. This condensation reaction typically occurs under controlled temperature conditions ranging from 40-50°C in the presence of alkaline catalysts, most commonly calcium hydroxide, which facilitates the formation of the desired intermediate while minimizing unwanted side reactions.

The stoichiometric relationship in the aldol condensation follows the reaction pathway where butyraldehyde (CH₃CH₂CH₂CHO) combines with two equivalents of formaldehyde (CH₂O) to yield the intermediate 2,2-bis(hydroxymethyl)butanal. This intermediate subsequently undergoes the Cannizzaro reaction with additional formaldehyde in the presence of at least a stoichiometric quantity of base catalyst, resulting in the formation of trimethylolpropane and sodium formate as a byproduct. The complete reaction sequence can be represented as: CH₃CH₂CH₂CHO + 2 CH₂O → CH₃CH₂C(CH₂OH)₂CHO, followed by CH₃CH₂C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + NaO₂CH.

Recent advances in process optimization have demonstrated that the simultaneous dropwise addition of formaldehyde solutions and controlled base addition can significantly improve reaction efficiency. Studies indicate that maintaining reaction temperatures at 100°C while implementing split addition protocols for both formaldehyde and sodium hydroxide can achieve trimethylolpropane yields of 57.5% with di-trimethylolpropane yields of 28.1%, resulting in a total yield of 85.6% based on the starting material. The reaction kinetics are particularly sensitive to the concentration and timing of catalyst addition, with optimal results obtained when sodium hydroxide is introduced in controlled increments throughout the reaction progression.

Alternative synthetic approaches have emerged that utilize dimethylolbutanal as an intermediate in hydrogenation processes, offering potential advantages in terms of byproduct formation and overall reaction efficiency. The preparation of dimethylolbutanal through aldol condensation of n-butyraldehyde and formaldehyde under alkylamine catalysis, followed by subsequent hydrogenation in the presence of copper-based metal catalysts and 2-ethyl hexanol, has demonstrated yields exceeding 98%. This methodology represents a significant advancement in production efficiency, particularly when the weight ratio of 2-ethyl hexanol to dimethylolbutanal is maintained between 2 to 10, with optimal reaction temperatures ranging from 80°C to 160°C and pressures between 20 to 70 bar.

Extractive Desalting Techniques

The purification of trimethylolpropane from reaction mixtures necessitates sophisticated separation techniques to remove inorganic salts, particularly sodium formate and calcium formate byproducts, while preserving product integrity and maximizing recovery efficiency. The extractive desalting methodology represents a critical component of the overall production process, directly influencing both product purity and economic viability of commercial manufacturing operations.

Contemporary extractive desalting employs both single-solvent and dual-solvent extraction systems, with the selection dependent on specific process requirements and economic considerations. The single-solvent extraction method typically utilizes polar organic solvents that demonstrate selective affinity for trimethylolpropane while maintaining minimal solubility for inorganic salt byproducts. Research has demonstrated that extraction temperatures between 20°C to 75°C, with optimal performance observed in the 50°C to 70°C range, combined with extraction times of 30 to 90 minutes, provide effective separation of trimethylolpropane from aqueous salt solutions.

The dual-solvent extraction approach incorporates sequential extraction stages using different solvent systems to achieve enhanced purification efficiency. Initial extraction typically employs isobutanol in a 2:1 volume ratio relative to the aqueous alkali feed, followed by secondary extraction using xylene or similar aromatic solvents. This methodology has proven particularly effective for achieving high-purity trimethylolpropane products suitable for specialized applications requiring minimal impurity levels.

Solvent recovery and recycling systems are integral components of modern extractive desalting operations, contributing significantly to overall process economics. The recovered organic solvents, typically accounting for 85-95% of the initial solvent inventory, undergo distillation purification before reintroduction to the extraction process. This closed-loop approach not only reduces operational costs but also minimizes environmental impact associated with solvent consumption and waste generation.

Process optimization studies have identified critical parameters affecting extraction efficiency, including solvent-to-feed ratios, contact time, mixing intensity, and temperature control. Data indicate that maintaining solvent-to-aqueous phase ratios between 1.5:1 and 3:1, depending on the specific solvent system employed, typically yields optimal extraction performance while minimizing solvent consumption. Advanced extraction column designs incorporating counter-current flow patterns and enhanced mass transfer characteristics have further improved separation efficiency and reduced processing times.

Catalyst Systems and Reaction Optimization

The development and optimization of catalyst systems for trimethylolpropane synthesis has evolved considerably, with contemporary research focusing on both homogeneous and heterogeneous catalytic approaches that enhance reaction selectivity, improve yield efficiency, and facilitate product recovery processes. Traditional calcium hydroxide catalysts, while effective for basic production requirements, have limitations in terms of product purity and byproduct formation that have prompted investigation of alternative catalytic systems.

Basic ionic liquid catalysts have demonstrated significant potential for improving trimethylolpropane synthesis efficiency, with research indicating that catalyst basicity directly correlates with catalytic activity and reaction selectivity. These ionic liquid systems offer advantages including enhanced thermal stability, reduced catalyst leaching, and improved recyclability compared to conventional alkaline catalysts. Studies have shown that stronger basicity in ionic liquid catalysts corresponds to increased catalytic activity, enabling operation at lower catalyst loadings while maintaining high conversion rates.

Heterogeneous catalytic systems utilizing solid acid catalysts have proven particularly effective for esterification reactions involving trimethylolpropane derivatives. Research comparing Amberlite 120 IR (H+), Amberlyst 15, and Dowex 50WX8 resins has identified optimal conditions for trimethylolpropane triacrylate synthesis, with Amberlite 120 IR (H+) selected as the preferred catalyst based on cost considerations and performance characteristics. Optimal reaction conditions include 120°C temperature, 10% weight/weight catalyst loading, 4-hour reaction time, and acid-to-alcohol ratios of 6:1 molar ratio, achieving high conversion rates with effective catalyst recycling capability.

Temperature optimization studies for acid-catalyzed esterification processes have established optimal operating ranges between 105°C and 120°C, with catalyst concentrations between 1.5 weight percent and 2 weight percent p-toluenesulfonic acid demonstrating maximum reaction rates. These conditions represent a balance between reaction kinetics and thermal stability requirements, ensuring efficient conversion while minimizing unwanted decomposition reactions.

Process intensification through advanced reactor design and operational strategies has yielded significant improvements in production efficiency and product quality. Implementation of continuous stirred-tank reactor systems with precise temperature control, automated feed systems, and real-time monitoring capabilities has enabled consistent product quality while reducing batch-to-batch variability. Scale-up considerations include mechanical stirring systems capable of handling multi-hundred gram batches while maintaining optimal mixing characteristics and heat transfer efficiency.

By-Product Recovery and Process Economics

The economic viability of trimethylolpropane production is significantly influenced by effective byproduct recovery and utilization strategies, with sodium formate and unreacted formaldehyde representing the primary recoverable materials in conventional Cannizzaro processes. Sodium formate, formed as a stoichiometric byproduct, typically represents 15-20% of the total reaction product mass and possesses commercial value in textile, leather, and chemical manufacturing applications.

Formaldehyde recovery systems employ distillation techniques to separate and purify unreacted formaldehyde from reaction mixtures, enabling recycling to the primary synthesis process and reducing raw material consumption. Double distillation column configurations have proven effective for formaldehyde recovery, simultaneously enabling recovery of methanol byproducts generated through side reactions. Recovery efficiency typically exceeds 90% for formaldehyde, with the recovered material meeting quality specifications for direct reuse in subsequent production cycles.

Economic analysis of trimethylolpropane production indicates that raw material costs typically account for 60-70% of total production expenses, making efficient material utilization and byproduct recovery critical for maintaining competitive manufacturing costs. The integration of byproduct recovery systems reduces overall raw material requirements by approximately 12-15%, significantly improving process economics while reducing environmental impact associated with waste disposal.

Process economics are further enhanced through optimization of catalyst systems and reaction conditions that maximize product yield while minimizing catalyst consumption and replacement costs. Studies indicate that catalyst recycling capabilities, particularly for heterogeneous systems, can reduce catalytic costs by 40-60% compared to single-use catalyst approaches. The implementation of catalyst regeneration procedures, including thermal treatment and chemical reactivation, extends catalyst life cycles and maintains consistent catalytic performance over extended operational periods.

Energy integration and heat recovery systems contribute substantially to overall process economics through reduced utility consumption and improved thermal efficiency. Heat exchanger networks designed to capture reaction heat and utilize it for feed preheating, solvent recovery distillation, and product drying operations can reduce energy consumption by 25-35% compared to conventional processing approaches. These energy efficiency improvements become increasingly important as production scales increase and energy costs represent a larger fraction of total manufacturing expenses.

Market dynamics and pricing considerations indicate that trimethylolpropane production economics are influenced by fluctuating raw material prices, particularly formaldehyde and butyraldehyde, as well as competition from alternative polyol products. The steady market growth projected through 2033, driven by expanding applications in automotive, construction, and electronics industries, supports continued investment in production efficiency improvements and capacity expansion initiatives.

Alkyd Resin and Polyurethane

Alkyd Resin Synthesis and Performance Enhancements

Trimethylolpropane is widely utilized in alkyd resin production, where it acts as a polyol component to enhance crosslinking density and thermal stability. Alkyd resins derived from TMP exhibit superior hardness, gloss retention, and chemical resistance compared to those synthesized with bifunctional polyols [1] [2]. For instance, water-reducible alkyd resins incorporating TMP-modified glycolyzed waste polyethylene terephthalate (PET) demonstrate a pencil hardness of 1H—surpassing conventional resins (HB grade)—while maintaining flexibility and impact resistance [5]. The integration of TMP introduces rigid terephthalic acid units into the polymer backbone, improving mechanical properties without compromising adhesion or gloss (Table 1) [5].

Table 1: Performance of TMP-Modified Water-Reducible Alkyd Resins

| Property | TMP-Modified Resin | Conventional Resin |

|---|---|---|

| Pencil Hardness | 1H | HB |

| Gloss (60°) | 89.5–95.5 | 89.3 |

| Flexibility (mm) | 1 | 2 |

| Impact Resistance (cm) | 50 | 50 |

The trifunctional nature of TMP also accelerates curing kinetics in radiation-curable coatings. When used in UV-curable formulations, TMP-based acrylates form densely crosslinked networks that resist yellowing and degradation under prolonged UV exposure [3]. This makes them ideal for high-gloss automotive coatings and architectural finishes requiring long-term durability [1] [3].

Polyurethane Systems and Crosslinking Efficiency

In polyurethane chemistry, Trimethylolpropane serves as a low-molecular-weight crosslinker, enhancing elastomer toughness and thermal stability. Studies on plasticized polycaprolactone (PCP) and hydroxyl-terminated polybutadiene (HTPB) networks reveal that TMP increases hard segment content, thereby improving tensile strength and elasticity [4]. For example, polyurethane networks formulated with 0.20 parts TMP exhibit a 30% increase in crosslink density compared to non-crosslinked systems, as quantified by solvent swelling and Mooney-Rivlin analyses (Table 2) [4].

Table 2: Effect of TMP Content on Polyurethane Network Properties

| TMP Content (parts) | Crosslink Density (νₑ) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 0.00 | 0.12 | 8.5 | 320 |

| 0.20 | 0.16 | 12.1 | 280 |

TMP’s ability to form stable urethane linkages with isocyanates also benefits specialty polyurethanes, such as propellant binders in aerospace applications. These systems require resistance to extreme temperature fluctuations and mechanical stress, which TMP-enhanced networks provide through optimized hard/soft segment ratios [4]. Additionally, ethoxylated TMP derivatives are employed in flexible foam production, where they adjust cell structure and airflow dynamics without sacrificing compression set resistance [2].

Physical Description

COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR PELLETS.

Color/Form

COLORLESS CRYSTALS

XLogP3

Boiling Point

292-297 °C

Flash Point

Vapor Density

Density

LogP

-0.5

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4879 of 5009 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Plastics -> Heat stabilisers

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Custom compounding of purchased resin

Furniture and related product manufacturing

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Paper manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Rubber product manufacturing

Synthetic dye and pigment manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

personal care and cosmetics

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-: ACTIVE

Dates

Lab-on-Membrane Platform Coupled with Paper Spray Ionization for Analysis of Prostate-Specific Antigen in Clinical Settings

Ruohong Chen, Yipo Xiao, Hongtao Liu, Ling Fang, Jiahui Liu, Xiaolin Ruan, Baowei Chen, Tiangang LuanPMID: 32845627 DOI: 10.1021/acs.analchem.0c02554

Abstract

The analysis of protein antigens as biomarkers in clinical samples is particularly helpful for the early diagnosis of diseases. However, this is difficult to accomplish owing to the presence of the antigens in trace amounts as well as the complexity of the matrixes in clinical samples. In this study, a lab-on-membrane platform that can be combined with paper spray ionization mass spectrometry was developed for thehigh-throughput sensitive detection of the prostate-specific antigen (PSA). The sensitivity of the proposed platform was enhanced via two strategies: (1) the synthesis of a biotin-streptavidin scaffold caused an increase in the capturing efficiency of PSA by a factor of 5 and (2) the immobilization of a large number of mass tag molecules on the gold nanoparticles allowed for the amplification of the mass spectrometry signals. The limit of detection was approximately 3.0 pg mL

. The selectivity to PSA was guaranteed by using an antibody-aptamer pairing sandwich immunoassay, and PSA detection was unaffected even when other protein antigens (carcinoembryonic antigen and carbohydrate antigen 125) were present. The modified membranes maintained their performance for at least 30 days when stored at 4 °C. Finally, analysis of human serum samples confirmed that the PSA concentration as determined using the proposed platform was consistent with that determined with a conventional chemiluminescent immunoassay. Thus, this PSA analyzing platform is suitable for prostate cancer diagnosis in clinical settings.

Environmentally friendly processes from coffee wastes to trimethylolpropane esters to be considered biolubricants

Tuba Unugul, Togayhan Kutluk, Bahar Gürkaya Kutluk, Nurcan KapucuPMID: 32644908 DOI: 10.1080/10962247.2020.1788664

Abstract

In this study, an eco-friendly renewable biodegradable alternative to petroleum-based oil lubricants was produced using espresso coffee wastes. Waste coffee oil used as raw material was extracted from Espresso coffee wastes by Soxhlet and conventional solvent extraction. Free fatty acids (FFA) were obtained by hydrolysis of the obtained waste oil using Lipozyme TL IM (). The byproduct, glycerol, was also separated from the reaction medium using a separatory funnel. The obtained FFA was used as a raw material in the production of TMP esters. Polyol esters of fatty acids were synthesized as a result of the esterification reaction between FFA and polyol alcohol (trimethylolpropane (TMP)) using Novozyme 435 (

). The amount of FFA in the medium and the FFA conversion was determined by titration with NaOH solution according to ASTM D 5555-95 standard and the FFA composition of espresso coffee oil by GC. The oil content of espresso coffee extract was found to be rich by 16% and the FFA composition was rich in palmitic acid (C

43% by weight) and linoleic acid (C

31% by weight). 31% of FFA was obtained from the coffee oil. Experimental studies have shown that the highest FFA conversion of 88% with 93% TMP tri-ester content was obtained at a temperature of 55°C, 5% enzyme (w/w), non-aqueous media, 3/1 FFA/TMP mole ratio, 500 rpm mixing speed and 24 hours.

: Filter coffee wastes, which have become one of the most important biological wastes with an annual production capacity of 6 million tons worldwide; It is targeted to be transformed into environmentally friendly products, as it is important in terms of economy and policies of many developing countries, it is a renewable resource and there is a high amount of waste accumulation day by day. Evaluation of waste filter coffees and oils with this research article; It is envisaged that the bio-lubricating oil used in many sectors will be synthesized and commercialized with an environmentally friendly process.

Selective oxidation of trimethylolpropane to 2,2-bis(hydroxymethyl)butyric acid using growing cells of Corynebacterium sp. ATCC 21245

Mahmoud Sayed, Tarek Dishisha, Waiel F Sayed, Wesam M Salem, Hanan A Temerk, Sang-Hyun PyoPMID: 26804932 DOI: 10.1016/j.jbiotec.2016.01.022

Abstract

Multifunctional chemicals including hydroxycarboxylic acids are gaining increasing interest due to their growing applications in the polymer industry. One approach for their production is a biological selective oxidation of polyols, which is difficult to achieve by conventional chemical catalysis. In the present study, trimethylolpropane (TMP), a trihydric alcohol, was subjected to selective oxidation using growing cells of Corynebacterium sp. ATCC 21245 as a biocatalyst and yielding the dihydroxy-monocarboxylic acid, 2,2-bis(hydroxymethyl)butyric acid (BHMB). The study revealed that co-substrates are crucial for this reaction. Among the different evaluated co-substrates, a mixture of glucose, xylose and acetate at a ratio of 5:5:2 was found optimum. The optimal conditions for biotransformation were pH 8, 1v/v/m airflow and 500rpm stirring speed. In batch mode of operation, 70.6% of 5g/l TMP was converted to BHMB in 10 days. For recovery of the product the adsorption pattern of BHMB to the anion exchange resin, Ambersep(®) 900 (OH(-)), was investigated in batch and column experiments giving maximum static and dynamic binding capacities of 135 and 144mg/g resin, respectively. BHMB was separated with 89.7% of recovery yield from the fermentation broth. The approach is applicable for selective oxidation of other highly branched polyols by biotransformation.Tunable and Magnetic Thiol-ene Micropillar Arrays

Anas Al-Azawi, Zoran Cenev, Topi Tupasela, Bo Peng, Olli Ikkala, Quan Zhou, Ville Jokinen, Sami Franssila, Robin H A RasPMID: 31778287 DOI: 10.1002/marc.201900522

Abstract

Tunable and responsive surfaces offer routes to multiple functionalities ranging from superhydrophobic surfaces to controlled adhesion. Inspired by cilia structure in the respiratory pathway, magnetically responsive periodic arrays of flexible and magnetic thiol-ene micropillars are fabricated. Omnidirectional collective bending of the pillar array in magnetic field is shown. Local non-contact actuation of a single pillar is achieved using an electromagnetic needle to probe the responsiveness and the elastic properties of the pillars by comparing the effect of thiol-ene crosslinking density to pillar bending. The suitable thiol-ene components for flexible and stiff magnetic micropillars and the workable range of thiol-to-allyl ratio are identified. The wettability of the magnetic pillars can be tailored by chemical and topography modification of the pillar surface. Low-surface-energy self-assembled monolayers are grafted by UV-assisted surface activation, which is also used for surface topography modification by covalent bonding of micro- and nanoparticles to the pillar surface. The modified thiol-ene micopillars are resistant to capillarity-driven collapse and they exhibit low contact angle hysteresis, allowing water droplet motion driven by repeated bending and recovery of the magnetic pillars in an external magnetic field. Transport of polyethylene microspheres is also demonstrated.The synthesis and characterization of a xanthan gum-acrylamide-trimethylolpropane triglycidyl ether hydrogel

Meixia Zheng, Fengli Lian, Yao Xiong, Bo Liu, Yujing Zhu, Song Miao, Longtao Zhang, Baodong ZhengPMID: 30309583 DOI: 10.1016/j.foodchem.2018.08.083

Abstract

To improve the thermal stability and adsorption performance, xanthan gum was modified with acrylamide and trimethylolpropane triglycidyl ether (TTE). The modified xanthan gum (XGTTE) was characterized by Fourier transform infrared (FT-IR) spectroscopy, X-ray diffractogram (XRD), differential scanning calorimetry (DSC) and scanning electron microscopy (SEM). The characteristic peaks at 3449, 1655, 1611 and 1420 cmin the FT-IR confirm the modification. The XGTTE crystal grew well upon addition of TTE. The XRD and DSC data revealed that the XGTTE enhanced its thermal stability. Analysis of SEM revealed that the grafting introduced major changes on the microstructure making it porous and resulting in the adsorption of crystal violet (CV) with flocculation. The CV adsorption capacity of the hydrogel with different dosages of TTE (XGTTE2, XGTTE3, XGTTE4, XGTTE5 and XGTTE6) were between 28.13 with 35.12 mg/g. In addition, the adsorption capacity, thermal stability, and swelling property of XGTTE4 were the best.

Six-membered cyclic carbonates from trimethylolpropane: Lipase-mediated synthesis in a flow reactor and in silico evaluation of the reaction

Amin Bornadel, Mohamed Ismail, Mahmoud Sayed, Rajni Hatti-Kaul, Sang-Hyun PyoPMID: 27863151 DOI: 10.1002/btpr.2406

Abstract

Six-membered cyclic carbonates with hydroxyl and methoxycarbonyloxy functional groups were prepared by transesterification of trimethylolpropane (TMP) with dimethylcarbonate (DMC) by solvent-free lipase-mediated flow reaction followed by thermal cyclization. The flow reaction efficiency was evaluated using different configurations of reactor consisting of packed beds of Novozym®435 (immobilized Candida antarctica lipase B-CalB-a.k.a. N435) and molecular sieves, flowrate, and biocatalyst loads. The mixed column of the biocatalyst and molecular sieves, allowing rapid and efficient removal of the by-product-methanol-was the most efficient setup. Higher conversion (81.6%) in the flow reaction compared to batch process (72%) was obtained using same amount of N435 (20% (w/w) N435:TMP) at 12 h, and the undesirable dimer and oligomer formation were suppressed. Moreover, the product was recovered easily without extra separation steps, and the biocatalyst and the molecular sieves remained intact for subsequent regeneration and recycling. The reaction of CalB with DMC and the primary transesterification product, monocarbonated TMP, respectively, as acyl donors was evaluated by in silico modeling and empirically to determine the role of the enzyme in the formation of cyclic carbonates and other side products. DMC was shown to be the preferred acyl donor, suggesting that TMP and its carbonated derivatives serve only as acyl acceptors in the lipase-catalyzed reaction. Subsequent cyclization to cyclic carbonate is catalyzed at increased temperature and not by the enzyme. © 2016 American Institute of Chemical Engineers Biotechnol. Prog., 33:375-382, 2017.Multi-steps green process for synthesis of six-membered functional cyclic carbonate from trimethylolpropane by lipase catalyzed methacrylation and carbonation, and thermal cyclization

Mahmoud Sayed, Yasser Gaber, Amin Bornadel, Sang-Hyun PyoPMID: 26561375 DOI: 10.1002/btpr.2201

Abstract

A highly functionalized six-membered cyclic carbonate, methacrylated trimethylolpropane (TMP) cyclic carbonate, which can be used as a potential monomer for bisphenol-free polycarbonates and isocyanate-free polyurethanes, was synthesized by two steps transesterifications catalyzed by immobilized Candida antarctica lipase B, Novozym(®) 435 (N435) followed by thermal cyclization. TMP was functionalized as 70 to 80% selectivity of mono-methacrylate with 70% conversion was achieved, and the reaction rate was evaluated using various acyl donors such as methacrylic acid, methacrylate-methyl ester, -ethyl ester, and -vinyl ester. As a new observation, the fastest rate obtained was for the transesterfication reaction using methacrylate methyl ester. Byproducts resulted from leaving groups were adsorbed on the molecular sieves (4Å) to minimize the effect of leaving group on the equilibrium. The difference of reaction rate was explained by molecular dynamic simulations on interactions between carbonyl oxygen and amino acid residues (Thr 40 and Glu 157) in the active site of lipase. Our docking studies revealed that as acyl donor, methyl ester was preferred for the initial conformation of the first tetrahederal intermediate with hydrogen bonding interactions. TMP-monomethacrylate (TMP-mMA) cyclic carbonate was obtained in 63% yield (74.1% calculated in 85% conversion) from the lipase-catalyzed carbonation reaction of TMP-mMA with dimethylcarbonate, and followed by thermal cyclization of the monocarbonate at 90°C. From the multiple reactions demonstrated in gram scale, TMP-mMA cyclic carbonate was obtained as a green process without using chlorinated solvent and reagent.A Monolithic Hybrid Cellulose-2.5-Acetate/Polymer Bioreactor for Biocatalysis under Continuous Liquid-Liquid Conditions Using a Supported Ionic Liquid Phase

Bernhard Sandig, Lukas Michalek, Sandra Vlahovic, Mihaela Antonovici, Bernhard Hauer, Michael R BuchmeiserPMID: 26493884 DOI: 10.1002/chem.201501618

Abstract

Mesoporous monolithic hybrid cellulose-2.5-acetate (CA)/polymer supports were prepared under solvent-induced phase separation conditions using cellulose-2.5-acetate microbeads 8-14 μm in diameter, 1,1,1-tris(hydroxymethyl)propane and 4,4'-methylenebis(phenylisocyanate) as monomers as well as THF and n-heptane as porogenic solvents. 4-(Dimethylamino)pyridine and dibutyltin dilaurate (DBTDL), respectively, were used as catalysts. Monolithic hybrid supports were used in transesterification reactions of vinyl butyrate with 1-butanol under continuous, supported ionic liquid-liquid conditions with Candida antarctica lipase B (CALB) and octylmethylimidazolium tetrafluoroborate ([OMIM(+) ][BF4 (-) ]) immobilized within the CA beads inside the polymeric monolithic framework and methyl tert-butyl ether (MTBE) as the continuous phase. The new hybrid bioreactors were successfully used in dimensions up to 2×30 cm (V=94 mL). Under continuous biphasic liquid-liquid conditions a constant conversion up to 96 % was achieved over a period of 18 days, resulting in a productivity of 58 μmol mg(-1) (CALB) min(-1) . This translates into an unprecedented turnover number (TON) of 3.9×10(7) within two weeks, which is much higher than the one obtained under standard biphasic conditions using [OMIM(+) ][BF4 (-) ]/MTBE (TON=2.7×10(6) ). The continuous liquid-liquid setup based on a hybrid reactor presented here is strongly believed to be applicable to many other enzyme-catalyzed reactions.Palm oil derived trimethylolpropane triesters synthetic lubricants and usage in industrial metalworking fluid

Teck-Sin Chang, Robiah Yunus, Umer Rashid, Thomas S Y Choong, Dayang Radiah Awang Biak, Azhari M SyamPMID: 25748374 DOI: 10.5650/jos.ess14162

Abstract

Trimethylolpropane triesters are biodegradable synthetic lubricant base oil alternative to mineral oils, polyalphaolefins and diesters. These oils can be produced from trimethylolpropane (TMP) and fatty acid methyl esters via chemical or enzymatic catalyzed synthesis methods. In the present study, a commercial palm oil derived winter grade biodiesel (ME18) was evaluated as a viable and sustainable methyl ester source for the synthesis of high oleic trimethylolpropane triesters (HO-TMPTE). ME18 has fatty acid profile containing 86.8% oleic acid, 8.7% linoleic acid with the remaining minor concentration of palmitic acid, stearic acid and linolenic acid. It's high oleic property makes it superior to produce synthetic lubricant base oil that fulfills both the good low temperature property as well as good oxidative stability. The synthetic base oil produced had a viscosity of 44.3 mm(2)/s at 40°C meeting the needs for ISO 46 oils. It also exhibited an excellent viscosity index of 219 that is higher than some other commercial brands of trimethylolpropane trioleate. Properties of base oil such as cloud point, density, acid value, demulsibility and soap content were also examined. The oil was then used in the formulation of tapping oil and appraised in term of adaptability, stability and field test performance.Environmentally friendly method for the determination of acrylamide and trimethylolpropane in paper packaging materials by liquid chromatography with tandem mass spectrometry

Fei Yang, Zhonghao Li, Zhaoyang Bian, Gangling Tang, Ziyan Fan, Ying Wang, ShanShan Liu, Hongfei ZhangPMID: 25286774 DOI: 10.1002/jssc.201400504